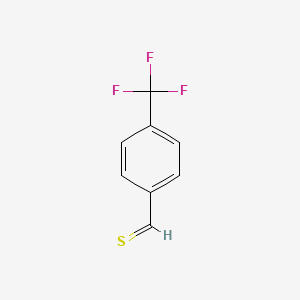

4-(Trifluoromethyl)benzenemethanethione

Description

4-(Trifluoromethyl)benzenemethanethione is a thioketone derivative featuring a benzene ring substituted with a trifluoromethyl (-CF₃) group and a methanethione (-C=S) moiety. The trifluoromethyl group imparts electron-withdrawing effects, enhancing the compound’s stability and influencing its reactivity. The thioketone group (C=S) distinguishes it from conventional ketones (C=O), offering distinct physicochemical properties, such as reduced polarity and altered nucleophilicity.

Properties

Molecular Formula |

C8H5F3S |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

4-(trifluoromethyl)thiobenzaldehyde |

InChI |

InChI=1S/C8H5F3S/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-5H |

InChI Key |

LTOLKGNLPROAEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=S)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)benzenemethanethione typically involves the introduction of the trifluoromethyl group and the methanethione group onto a benzene ring. One common method is the reaction of 4-(trifluoromethyl)benzyl chloride with sodium hydrosulfide (NaHS) under basic conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{CF}_3)\text{CH}_2\text{Cl} + \text{NaHS} \rightarrow \text{C}_6\text{H}_4(\text{CF}_3)\text{CH}_2\text{SNa} + \text{HCl} ] The intermediate sodium salt is then acidified to yield 4-(Trifluoromethyl)benzenemethanethione.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that enhance the reaction efficiency is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)benzenemethanethione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the methanethione group to a methyl group.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: 4-(Trifluoromethyl)toluene.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Trifluoromethyl)benzenemethanethione has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, especially in the development of anti-inflammatory and anticancer agents.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)benzenemethanethione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between 4-(Trifluoromethyl)benzenemethanethione and related benzene derivatives:

| Compound Name | Functional Group | Key Properties/Applications | Reference |

|---|---|---|---|

| 4-(Trifluoromethyl)benzenemethanethione | Thioketone (-C=S) | High nucleophilicity; used in thioacetal formation, organocatalysis | [2, 6] |

| 4-(Trifluoromethyl)benzaldehyde | Aldehyde (-CHO) | Electrophilic at carbonyl carbon; precursor to alcohols, amines | [2, 6] |

| 4-(Trifluoromethyl)benzophenone | Ketone (-C=O) | Polar, participates in Friedel-Crafts reactions; UV-stabilizer in polymers | [2] |

| 4-(Trifluoromethyl)benzylamine | Amine (-NH₂) | Basic; forms salts with acids; intermediate in drug synthesis (e.g., antidepressants) | [2, 5] |

| 4-(Trifluoromethyl)benzoic acid | Carboxylic acid (-COOH) | Acidic; forms salts; used in metal-organic frameworks (MOFs) | [2] |

| 4-(Trifluoromethylthio)benzylamine | Thioether (-S-CF₃) + Amine | Combines nucleophilic sulfur with amine reactivity; potential in agrochemicals | [5] |

Key Observations :

- Electronic Effects: The -CF₃ group stabilizes adjacent electron-deficient centers. In thioketones, this enhances the electrophilicity of the thiocarbonyl carbon compared to non-fluorinated analogs .

- Reactivity : Thioketones (C=S) are less polar but more nucleophilic than ketones (C=O), enabling unique reaction pathways, such as cycloadditions with dienes .

Physicochemical Properties

- Solubility : Thioketones exhibit lower solubility in polar solvents (e.g., water) compared to ketones or carboxylic acids due to reduced polarity. For example, 4-(Trifluoromethyl)benzenemethanethione is likely soluble in aprotic solvents like dichloromethane, whereas 4-(Trifluoromethyl)benzoic acid is water-soluble as a salt .

- Thermal Stability : The -CF₃ group enhances thermal stability. Thioketones generally decompose at higher temperatures (~250–300°C) compared to aldehydes (~150–200°C) .

Biological Activity

4-(Trifluoromethyl)benzenemethanethione, a compound featuring a trifluoromethyl group, has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound 4-(Trifluoromethyl)benzenemethanethione can be represented as follows:

- Molecular Formula : C9H6F3S

- Molecular Weight : 218.21 g/mol

The trifluoromethyl group (-CF3) significantly influences the compound's electronic properties, enhancing its reactivity and interaction with biological targets.

Enzyme Inhibition

Research indicates that derivatives of 4-(trifluoromethyl)benzene exhibit notable enzyme inhibition properties. For instance, hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been studied for their dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The IC50 values for these compounds ranged from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE, demonstrating significant inhibitory potential against these enzymes .

Antimicrobial Activity

4-(Trifluoromethyl)benzenemethanethione has also been evaluated for its antimicrobial properties. Bithiazole derivatives containing the trifluoromethyl group have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as viruses . This suggests that compounds with the trifluoromethyl moiety may enhance the efficacy of antimicrobial agents.

Study on Hydrazone Derivatives

A study focused on hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide revealed their potential as cholinesterase inhibitors. The most effective compound was found to inhibit AChE with mixed-type inhibition, indicating a promising avenue for developing treatments for neurodegenerative diseases .

Anticancer Activity

In another study, compounds derived from the trifluoromethyl group were evaluated for cytotoxicity against cancer cell lines such as MCF-7 (breast cancer). The results indicated moderate cytotoxic effects, highlighting the potential of these compounds in cancer therapy .

Data Table: Biological Activity Overview

| Biological Activity | Target | IC50 Values (µM) | Remarks |

|---|---|---|---|

| Acetylcholinesterase Inhibition | AChE | 46.8 - 137.7 | Stronger inhibition observed in several derivatives |

| BuChE | 19.1 - 881.1 | Varied potency across different hydrazones | |

| Antimicrobial Activity | Gram-positive & Gram-negative bacteria | Low micromolar activity | Effective against antibiotic-resistant strains |

| Cytotoxicity | MCF-7 Cell Line | Moderate | Potential for anticancer applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.